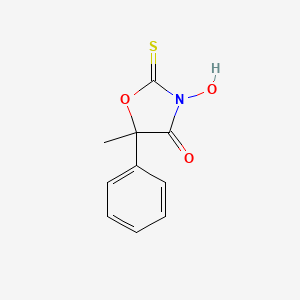
(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a chiral compound with multiple stereocenters It features a pyrrolidine ring substituted with a butylamino group and hydroxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyrrolidine derivative.
Butylamino Group Introduction: The butylamino group can be introduced via nucleophilic substitution reactions.
Hydroxymethylation: Hydroxymethyl groups are introduced through hydroxymethylation reactions using formaldehyde and suitable catalysts.
Chiral Resolution: The final product is obtained through chiral resolution techniques to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The butylamino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Metabolic Pathways: Studied for its role in various metabolic pathways.
Medicine
Drug Development: Explored as a potential lead compound in drug development for various therapeutic areas.
Pharmacokinetics: Analyzed for its pharmacokinetic properties in preclinical studies.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agricultural chemicals.
作用机制
The mechanism of action of (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Influencing metabolic pathways by acting as a substrate or inhibitor.
相似化合物的比较
Similar Compounds
- (2R,3R,4S,5R)-2-((Methylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- (2R,3R,4S,5R)-2-((Ethylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
Uniqueness
(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of the butylamino group, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H22N2O3 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(butylaminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H22N2O3/c1-2-3-4-11-5-7-9(14)10(15)8(6-13)12-7/h7-15H,2-6H2,1H3/t7-,8-,9-,10+/m1/s1 |
InChI 键 |
FRXYSCXRMVZCIC-KYXWUPHJSA-N |
手性 SMILES |
CCCCNC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O |
规范 SMILES |
CCCCNCC1C(C(C(N1)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)

![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)

![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
